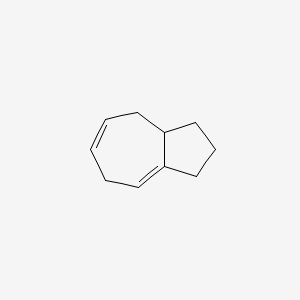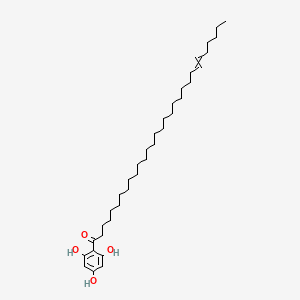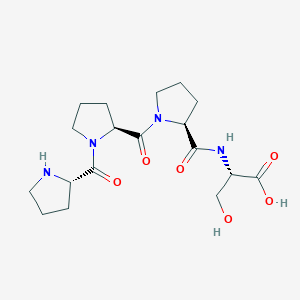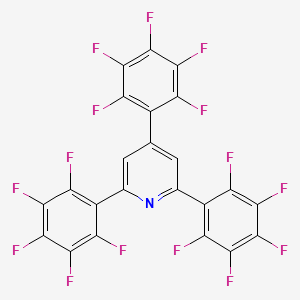
1,2,3,3a,4,7-Hexahydroazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3a,4,7-Hexahydroazulene is a bicyclic organic compound with a unique structure that consists of a fused five-membered and seven-membered ring system This compound is part of the azulene family, which is known for its distinctive blue color in some derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,3a,4,7-Hexahydroazulene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of azulene, which reduces the double bonds in the azulene ring system to yield the hexahydro derivative. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,3a,4,7-Hexahydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups like ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to produce fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,2,3,3a,4,7-Hexahydroazulene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel reaction mechanisms and synthetic pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological processes involving cyclic hydrocarbons.
Medicine: Derivatives of hexahydroazulene have shown potential in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism by which 1,2,3,3a,4,7-Hexahydroazulene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic pockets in proteins or disruption of membrane integrity in microbial cells.
Comparaison Avec Des Composés Similaires
Azulene: The parent compound of hexahydroazulene, known for its blue color and aromatic properties.
Guaia-6,9-diene: A sesquiterpene with a similar bicyclic structure.
Viscozulenic Acid Methyl Ester: A derivative with additional functional groups that enhance its biological activity.
Uniqueness: 1,2,3,3a,4,7-Hexahydroazulene is unique due to its fully saturated ring system, which imparts different chemical reactivity and physical properties compared to its unsaturated counterparts. This makes it a valuable compound for studying the effects of saturation on the behavior of bicyclic systems.
Propriétés
Numéro CAS |
652158-66-2 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
1,2,3,3a,4,7-hexahydroazulene |
InChI |
InChI=1S/C10H14/c1-2-5-9-7-4-8-10(9)6-3-1/h1-2,6,9H,3-5,7-8H2 |
Clé InChI |
CEZHZRQFJLHZQI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC=CCC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)


![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)
![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)


![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
